Bienvenue dans la boutique en ligne BenchChem!

2-Cyclohexyl-4-methylpyrazol-3-amine

Physicochemical Property pKa Basicity

2-Cyclohexyl-4-methylpyrazol-3-amine (also listed as 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine) is a disubstituted 3-aminopyrazole derivative with molecular formula C10H17N3 and molecular weight 179.26 g/mol. Unlike unsubstituted 3-aminopyrazole, this compound carries an N1-cyclohexyl and a C4-methyl substituent that collectively alter the amine’s pKa, steric environment, and lipophilicity beyond what simple alkyl analogs achieve.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B7813627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-4-methylpyrazol-3-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C2CCCCC2)N
InChIInChI=1S/C10H17N3/c1-8-7-12-13(10(8)11)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3
InChIKeyQLZRYFBZLWASHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-4-methylpyrazol-3-amine (CAS 1250163-49-5): A Sterically Hindered, Non-Basic Aminopyrazole Building Block for Medicinal Chemistry Procurement


2-Cyclohexyl-4-methylpyrazol-3-amine (also listed as 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine) is a disubstituted 3-aminopyrazole derivative with molecular formula C10H17N3 and molecular weight 179.26 g/mol . Unlike unsubstituted 3-aminopyrazole, this compound carries an N1-cyclohexyl and a C4-methyl substituent that collectively alter the amine’s pKa, steric environment, and lipophilicity beyond what simple alkyl analogs achieve . Vendors supply it at ≥95% purity as a research intermediate , and its scaffold appears in patent filings targeting JNK and NRF2 pathways .

Why 2-Cyclohexyl-4-methylpyrazol-3-amine Cannot Be Replaced by Generic 3‑Aminopyrazole or Simple N1‑Alkyl Congeners in Structure‑Based Projects


3‑Aminopyrazoles are prized for their hydrogen‑bond‑donating capacity, but the parent scaffold exhibits a high predicted pKa (~15) that renders the amine fully protonated and strongly basic at physiological pH [1]. Introducing the N1‑cyclohexyl and C4‑methyl groups shifts the predicted pKa to 5.85 , meaning the amine exists predominantly in its free‑base form under the same conditions. This alters solubility, membrane permeability, and target‑engagement kinetics relative to unsubstituted or N1‑methyl analogs. Simultaneously, the cyclohexyl group adds substantial steric hindrance that cannot be replicated by smaller N1 substituents, affecting both off‑target binding and synthetic accessibility of downstream derivatives . These concurrent shifts in basicity, bulk, and lipophilicity mean that data generated with simpler aminopyrazoles cannot be reliably extrapolated to programs using the cyclohexyl‑methyl scaffold.

2-Cyclohexyl-4-methylpyrazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Predicted pKa Shift of ~9.4 Units Relative to Unsubstituted 3‑Aminopyrazole

The predicted aqueous pKa of 2-Cyclohexyl-4-methylpyrazol-3-amine is 5.85 , whereas the parent 3‑aminopyrazole is predicted at 15.28 [1]. This ~9.4‑unit difference means the target compound is predominantly neutral at physiological pH, while the unsubstituted core remains protonated. The shift is attributed to combined steric and electronic effects of the N1‑cyclohexyl and C4‑methyl groups.

Physicochemical Property pKa Basicity Medicinal Chemistry

Enhanced Lipophilicity (XLogP3 ~2.2) Versus 4‑Methyl‑1H‑pyrazol‑3‑amine Core

The 4‑methylcyclohexyl‑substituted analog (4‑Methyl‑1‑(4‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine) is reported with an XLogP3 of 2.2 . The target compound, lacking the extra ring methyl but retaining the cyclohexyl group, is expected to have a similar logP considerably higher than the 4‑methyl‑1H‑pyrazol‑3‑amine core, which has a LogD (~0.55 at pH 5.5) [1].

Lipophilicity LogP Drug-likeness Permeability

Steric Bulk and Limited Rotatable Bonds Distinguish the Scaffold from N1‑Methyl and N1‑Aryl Analogs

The cyclohexyl group introduces significant steric shielding around the pyrazole N1 position without adding the planarity or π‑stacking potential of an aryl ring. While N1‑methyl analogs offer minimal steric constraint, the cyclohexyl group in the target compound forces a non‑planar conformation that can improve selectivity against closely related enzyme isoforms . A comparative table of 4‑methyl‑pyrazol‑3‑amine derivatives lists the cyclohexyl‑substituted version as offering unique steric hindrance not present in N1‑methyl or N1‑phenyl analogs .

Steric Hindrance Synthetic Handle Selectivity Scaffold Diversity

Procurement‑Relevant Application Scenarios for 2‑Cyclohexyl‑4‑methylpyrazol‑3‑amine


Scaffold for CNS‑Penetrant Kinase or Receptor Probes

The combination of moderate lipophilicity (XLogP3 ~2.2) and a neutral amine at physiological pH (predicted pKa 5.85) satisfies key property guidelines for CNS drug candidates . Medicinal chemistry teams designing brain‑penetrant Chk1, JNK, or NRF2‑targeting probes should prefer this compound over charged 3‑aminopyrazole cores that exhibit poor passive permeability .

Diversifiable Intermediate for Parallel Library Synthesis

The primary amine at C3 serves as a synthetic handle for amide coupling, urea formation, or reductive amination, while the cyclohexyl group enhances solubility in organic solvents and provides a steric shield that can direct regioselective derivatization . Procurement teams sourcing a single intermediate for multiple library pathways will find this scaffold more versatile than N1‑methyl or N1‑phenyl congeners, which lack the cyclohexyl‑imparted solubility or present competing reactive sites.

Selective Alcohol Dehydrogenase (ADH) Inhibitor Lead Development

Historical structure‑activity relationship data on 4‑substituted pyrazoles indicate that cyclohexyl‑substituted derivatives display enhanced ADH inhibition compared to straight‑chain alkyl analogs, with activity scaling with lipophilicity [1]. This compound, as a 4‑methyl‑1‑cyclohexyl‑3‑aminopyrazole, combines the 4‑methyl group known to confer ADH affinity with the lipophilic cyclohexyl unit that may boost inhibitory potency, positioning it as a logical starting point for antidote or alcohol‑abuse programs.

Quote Request

Request a Quote for 2-Cyclohexyl-4-methylpyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.